

Application Notes and Protocols for DBPR112 Kinase Inhibition Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR112, also known as Gozanertinib, is a potent, orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1] As a furanopyrimidine-based compound, **DBPR112** covalently binds to the ATP-binding site within the kinase domain of EGFR.[1][2][3] This action effectively blocks downstream signaling pathways crucial for cell growth and proliferation, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] Notably, **DBPR112** has demonstrated significant activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the L858R/T790M double mutation, which is associated with resistance to earlier generations of EGFR inhibitors.[1][2][4][5] It also shows potent inhibitory effects on EGFR and HER2 exon 20 insertion mutations.[1][4][5]

These characteristics make **DBPR112** a subject of significant interest in cancer research, particularly for non-small cell lung cancer (NSCLC).[4][6] Accurate and reproducible methods for assessing its kinase inhibitory activity are therefore essential for both basic research and clinical development. This document provides detailed protocols for performing a **DBPR112** kinase inhibition assay, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Principle of the Kinase Inhibition Assay



The primary method described here is a luminescence-based in vitro kinase assay. This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The kinase (in this case, EGFR) consumes ATP to phosphorylate a substrate. In the presence of an inhibitor like **DBPR112**, the kinase activity is reduced, leading to less ATP consumption and a higher remaining ATP concentration. A reagent is then added that converts the remaining ATP into a luminescent signal. Therefore, a stronger luminescent signal corresponds to greater inhibition of the kinase.[7][8]

Quantitative Data Summary

The inhibitory activity of **DBPR112** against EGFR is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Target Kinase	IC50 (nM)	Cell Line	CC50 (nM)
EGFRWT	15[2][3][9]	A431 (EGFRWT overexpressing)	1020[3][9]
EGFRL858R/T790M	48[2][3][9]	H1975 (EGFRL858R/T790M mutant)	620[3][9]
HCC827	HCC827	25[2][3]	

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. CC50 (half-maximal cytotoxic concentration) values represent the concentration of a substance that is cytotoxic to 50% of the cells in a culture.

Experimental Protocols Biochemical EGFR Kinase Inhibition Assay (Luminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of **DBPR112** against purified EGFR kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay. [1]



Materials:

- Purified recombinant EGFR enzyme (wild-type or mutant)
- Poly(Glu,Tyr) 4:1 peptide substrate
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
- **DBPR112** (test inhibitor)
- ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ATP detection kit)
- 384-well or 96-well solid white assay plates
- Luminometer

Procedure:

- Compound Preparation:
 - Prepare a stock solution of DBPR112 in 100% DMSO.
 - Perform a serial dilution of DBPR112 in DMSO to create a range of concentrations.
 - Further dilute the compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1% to avoid solvent effects.
- Enzyme and Substrate Preparation:
 - Dilute the purified EGFR enzyme and the poly(Glu,Tyr) substrate to their final desired concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically.
- Reaction Setup (384-well plate format):
 - Add 1 μ L of the diluted **DBPR112** or DMSO (vehicle control) to the wells of the assay plate.



- Add 2 μL of the diluted EGFR enzyme solution to each well.
- \circ Initiate the kinase reaction by adding 2 μ L of a pre-mixed solution containing the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

Incubation:

 Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.

Signal Generation:

- Add 5 µL of ADP-Glo[™] Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and provides the necessary components for luminescence.
- Incubate for an additional 30 minutes at room temperature to allow the luminescent signal to stabilize.

Data Acquisition:

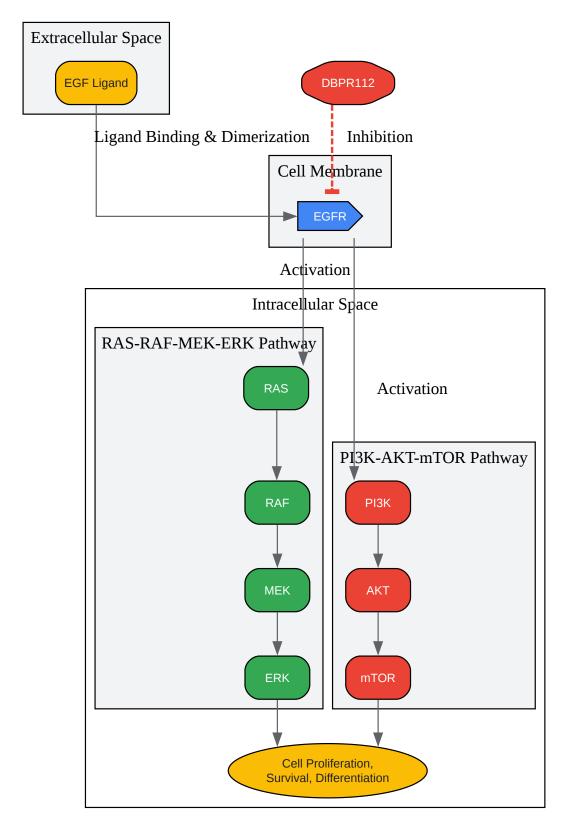
Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

- Calculate the percent inhibition for each concentration of **DBPR112** using the following formula: % Inhibition = 100 * (1 (Signal_inhibitor Signal_no_enzyme) / (Signal_DMSO Signal_no_enzyme))
- Plot the percent inhibition against the logarithm of the **DBPR112** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.



Mandatory Visualizations EGFR Signaling Pathway and Inhibition by DBPR112





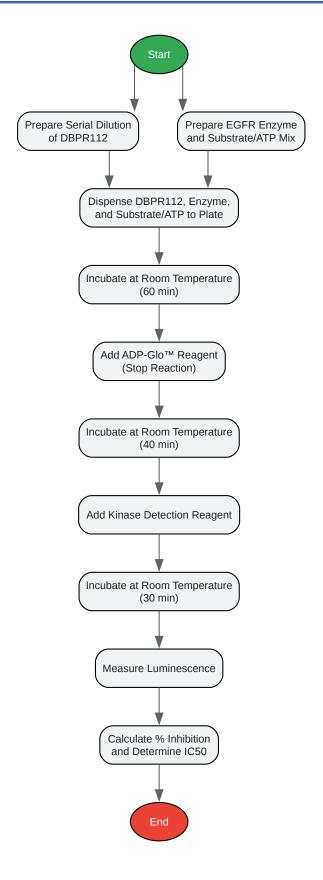


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Caption: EGFR signaling pathway and the inhibitory action of DBPR112.

Experimental Workflow for DBPR112 Kinase Inhibition Assay





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Caption: Experimental workflow for the DBPR112 kinase inhibition assay.



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